molecular formula C11H6F2O2S B12089674 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid

Cat. No.: B12089674
M. Wt: 240.23 g/mol
InChI Key: CKBQPRVNHROTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiophene ring attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and thiophene.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the thiophene ring to the benzoic acid core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of thiophene.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like toluene or dimethylformamide.

Industrial Production Methods

For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Recycling: Implementing methods to recover and reuse the palladium catalyst to reduce costs and environmental impact.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

    Esterification Products: Esters formed from the reaction with alcohols.

Scientific Research Applications

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: Lacks the thiophene ring, making it less versatile in certain applications.

    4-(Thiophen-3-yl)benzoic Acid: Does not have fluorine atoms, which can affect its chemical reactivity and biological activity.

    2,6-Difluoro-4-(methylthio)benzoic Acid: Contains a methylthio group instead of a thiophene ring, leading to different chemical and physical properties.

Uniqueness

2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific properties, such as enhanced binding affinity in drug discovery or improved stability in industrial applications.

Properties

Molecular Formula

C11H6F2O2S

Molecular Weight

240.23 g/mol

IUPAC Name

2,6-difluoro-4-thiophen-3-ylbenzoic acid

InChI

InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15)

InChI Key

CKBQPRVNHROTIU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.